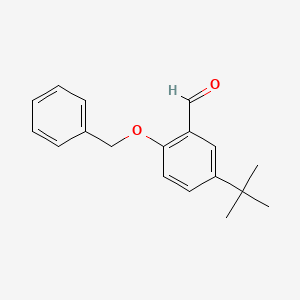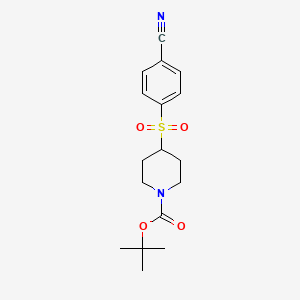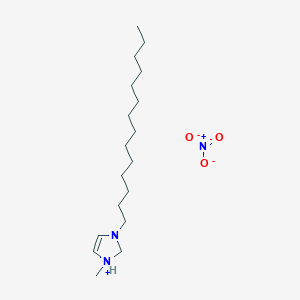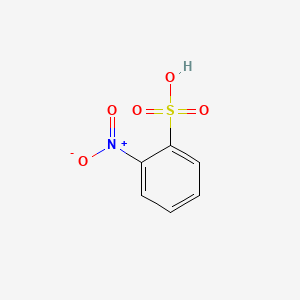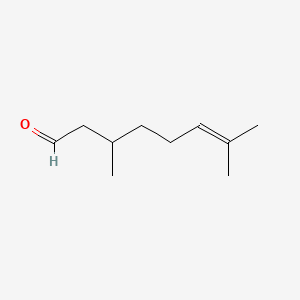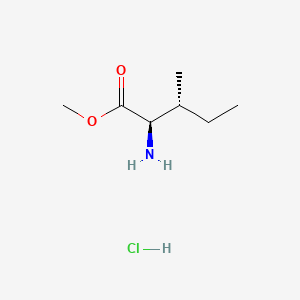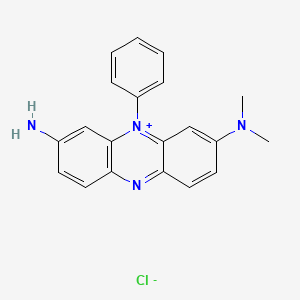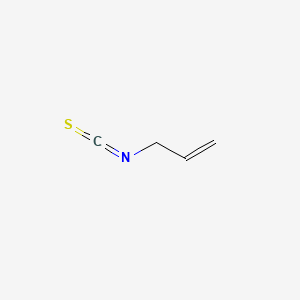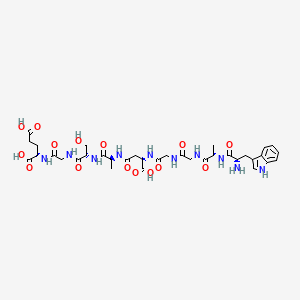
(b-Asp5)-Delta-Sleep Inducing Peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(B-Asp5)-Delta-Sleep Inducing Peptide, commonly known as DSIP, is a neuropeptide that was first discovered in 1974. DSIP is a naturally occurring peptide that is found in the brain and has been shown to induce sleep in animals and humans. It is a promising therapeutic target for the treatment of sleep disorders.
Scientific Research Applications
Host-Pathogen Interactions
(a) Export Pathway in Toxoplasma gondii Infection:(b-Asp5)-Delta-Sleep Inducing Peptide (Isoasp(5)-dsip): plays a crucial role in the host-pathogen interactions during Toxoplasma gondii infection. Researchers have identified a novel host cell effector export pathway that requires the Golgi-resident aspartyl protease 5 (ASP5). ASP5 cleaves a highly constrained amino acid motif similar to the PEXEL-motif found in Plasmodium parasites. This pathway controls the export of Toxoplasma effectors into the infected host cell, influencing thousands of transcriptional changes in the host. Ultimately, this machinery attenuates the virulence of Δasp5 tachyzoites in vivo .
Vasopressin Derivatives
(a) [B-Asp5]vasopressin: [B-Asp5]vasopressin is a derivative of vasopressin, a peptide hormone involved in regulating water balance and blood pressure. This modified form has potential applications in various fields, including drug delivery and biomedical research. Its unique properties make it an interesting candidate for targeted therapies and physiological studies .
Surface Modification in Nanoparticles
(a) Silica-Based Nanoparticles: Surface modification is critical for tailoring the properties of nanoparticles. Silica-based nanoparticles, when properly functionalized, find applications in advanced catalysis, drug delivery, biomedical devices, environmental remediation, and wastewater treatment. The specific modification of the silica surface significantly impacts its behavior in these diverse applications .
Interdisciplinary Research Impact
(a) Correlation Between Interdisciplinarity and Technological Impact: Recent studies have explored the relationship between interdisciplinarity in scientific research and its technological impact. Metrics such as variety, balance, disparity, and Rao-Stirling interdisciplinarity indices have been analyzed. Understanding how interdisciplinary approaches influence technological outcomes can guide future research strategies .
Mechanism of Action
Target of Action
It is known that the formation of isoaspartate (isoasp) sites in proteins is a major source of spontaneous protein damage under physiological conditions .
Mode of Action
Isoasp(5)-dsip, or (b-Asp5)-Delta-Sleep Inducing Peptide, is formed via succinimide-linked deamidation of asparagine or dehydration of aspartate . This process involves the formation of a five-membered cyclic succinimide intermediate . The formation of isoAsp leads to significant changes in protein structure, which can affect their function .
Biochemical Pathways
The formation of isoAsp sites and their subsequent correction by protein L-isoaspartyl O-methyltransferase (PIMT) is believed to constitute an important pathway of protein damage and repair . The formation of isoAsp can lead to a large displacement of the side chain of certain amino acids, and decreased electrostatic interactions .
Pharmacokinetics
It is known that the isomerization of aspartate and deamidation of asparagine, which result in the formation of isoasp, occur non-enzymatically under physiological conditions .
Result of Action
The formation of isoAsp can have significant effects on protein function. For example, it can lead to changes in protein structure, which can affect their stability and activity . In some cases, the formation of isoAsp can lead to precipitation, changes in immunogenicity, or other significant attributes .
Action Environment
Environmental factors such as temperature and pH can influence the rate of isomerization and deamidation, and thus the formation of isoAsp . Furthermore, the presence of certain amino acids in the protein sequence can also influence the rate of these reactions .
properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(3S)-3-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N10O15/c1-16(42-32(55)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(53)39-12-26(48)38-13-27(49)44-23(35(59)60)10-25(47)41-17(2)31(54)45-24(15-46)33(56)40-14-28(50)43-22(34(57)58)7-8-29(51)52/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,48)(H,39,53)(H,40,56)(H,41,47)(H,42,55)(H,43,50)(H,44,49)(H,45,54)(H,51,52)(H,57,58)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEQPJVCJLUAOE-GFVHOAGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N10O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(b-Asp5)-Delta-Sleep Inducing Peptide | |
CAS RN |
82602-88-8 |
Source


|
| Record name | delta Sleep-inducing peptide, isoasp(5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082602888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

